Lipophilicity Modulation: LogP Reduction vs. Unsubstituted Benzyl Analog
Ethyl [(3-methoxyphenyl)methoxy]acetate exhibits a predicted LogP of 1.8, which is 0.4 units lower than that of the unsubstituted benzyl analog ethyl 2-(benzyloxy)acetate (LogP 2.2) . This reduction in lipophilicity, attributable to the 3-methoxy group, enhances aqueous solubility and alters partitioning behavior in synthetic and biological systems.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 1.8 (predicted) |
| Comparator Or Baseline | Ethyl 2-(benzyloxy)acetate (CAS 32122-09-1): LogP 2.2 [1] |
| Quantified Difference | ΔLogP = -0.4 (reduced lipophilicity) |
| Conditions | Computational prediction based on molecular structure |
Why This Matters
Lower LogP translates to improved aqueous solubility, which can influence reaction efficiency in polar media and reduce non-specific binding in biochemical assays.
- [1] ChemBase. (n.d.). ethyl 2-(benzyloxy)acetate. Retrieved from https://www.chembase.cn View Source
